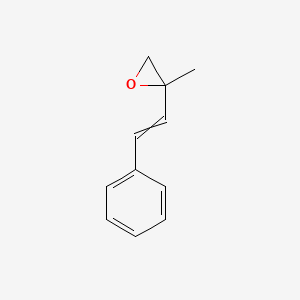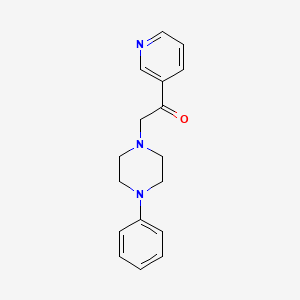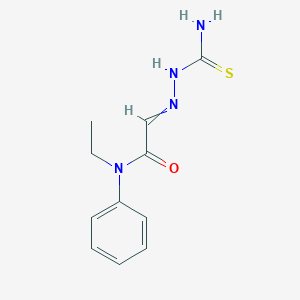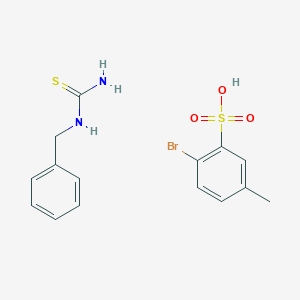
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization.
For 2-bromo-5-methylbenzenesulfonic acid, the synthesis involves the bromination of 5-methylbenzenesulfonic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzylthiourea can undergo oxidation to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or amines.
Substitution: Both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzylthiourea involves its interaction with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity. 2-bromo-5-methylbenzenesulfonic acid acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules, which can alter their chemical and physical properties.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar to benzylthiourea but lacks the benzyl group.
5-methylbenzenesulfonic acid: Similar to 2-bromo-5-methylbenzenesulfonic acid but lacks the bromine atom.
Uniqueness
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is unique due to the combination of properties from both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid. This combination allows for a broader range of chemical reactions and applications compared to the individual compounds.
Propiedades
Número CAS |
56919-25-6 |
|---|---|
Fórmula molecular |
C15H17BrN2O3S2 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
benzylthiourea;2-bromo-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C7H7BrO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)7(4-5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11) |
Clave InChI |
IPYNUUQXPJBKBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


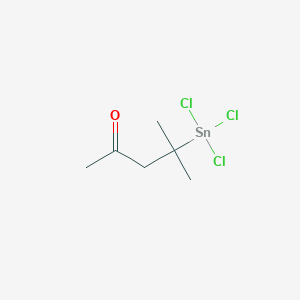
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

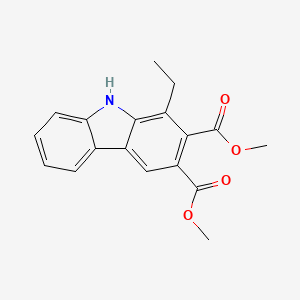
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
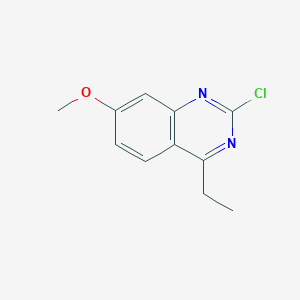
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)

![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)
